
(R)-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-carbamimidoylethyl)carbamate is a chemical compound with the molecular formula C8H17N3O2. It is a derivative of carbamic acid and is often used in organic synthesis and various research applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-carbamimidoylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
In industrial settings, the synthesis of tert-Butyl N-(1-carbamimidoylethyl)carbamate often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate and 1,4-dioxane as a solvent .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(1-carbamimidoylethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl N-(1-carbamimidoylethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protecting group for amines in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(1-carbamimidoylethyl)carbamate involves its ability to act as a protecting group for amines. This compound can form stable carbamate linkages with amines, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of carbamate bonds with amino groups in peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
Benzyl carbamate: Another carbamate derivative used in organic synthesis.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
tert-Butyl N-(1-carbamimidoylethyl)carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to other carbamate derivatives. Its ability to form stable linkages with amines makes it particularly valuable in peptide synthesis and other applications requiring selective protection of functional groups.
Propiedades
Fórmula molecular |
C8H17N3O2 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
tert-butyl N-(1-amino-1-iminopropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17N3O2/c1-5(6(9)10)11-7(12)13-8(2,3)4/h5H,1-4H3,(H3,9,10)(H,11,12) |
Clave InChI |
SBWMAYUOZBBXIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=N)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




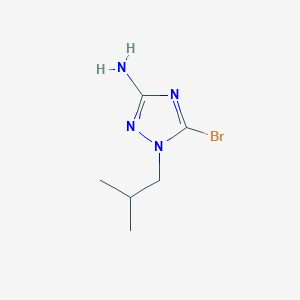
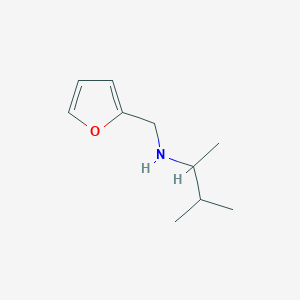
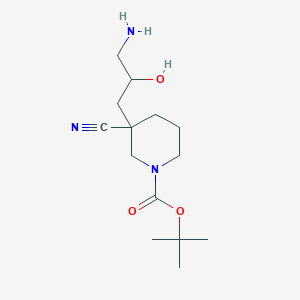
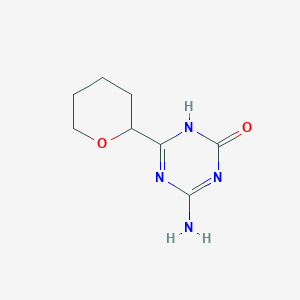
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
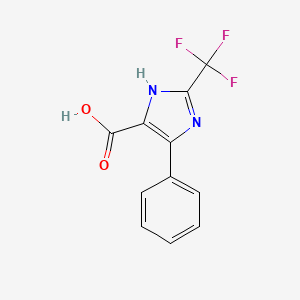

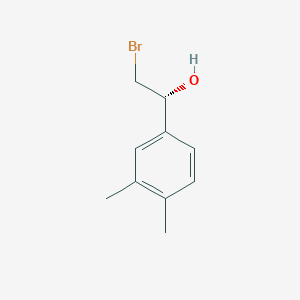
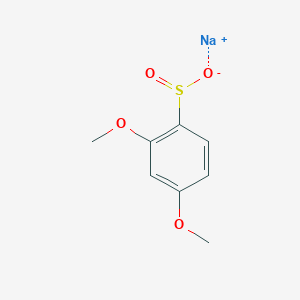
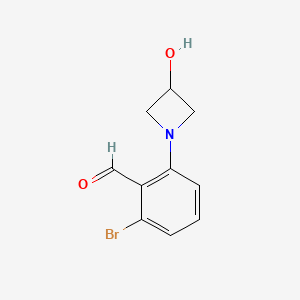
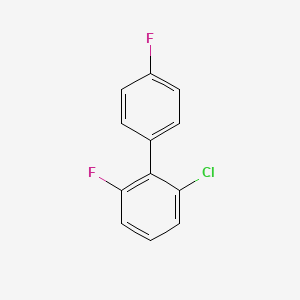
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)
